molecular formula C10H6INO2 B13659041 6-Iodoisoquinoline-3-carboxylic acid

6-Iodoisoquinoline-3-carboxylic acid

Cat. No.: B13659041
M. Wt: 299.06 g/mol
InChI Key: ICKARUGPKFHXGE-UHFFFAOYSA-N
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Description

6-Iodoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 6-iodoisoquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

6-iodoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14)

InChI Key

ICKARUGPKFHXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1I)C(=O)O

Origin of Product

United States

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